molecular formula C19H20N2O4 B2878457 2,6-dimethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 922924-30-9

2,6-dimethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Cat. No.: B2878457
CAS No.: 922924-30-9
M. Wt: 340.379
InChI Key: AUTPEIYVZJWLCI-UHFFFAOYSA-N
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Description

2,6-dimethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a chemical compound of significant interest in medicinal chemistry and cancer research, designed around a benzamide core linked to a pyrrolidin-2-one (2-oxopyrrolidine) moiety. Compounds featuring this specific pharmacophore are frequently investigated as potent antimicrotubule agents that target the colchicine-binding site on tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest in the G2/M phase, and ultimately, apoptosis in cancer cells . The structural combination of the dimethoxybenzamide group with the 2-oxopyrrolidin-1-yl phenyl ring is a recognized strategy in the design of small molecule inhibitors, as the benzamide group is a privileged structure in drug discovery known to confer activity against a range of biological targets . This reagent is intended for use in biochemical and cell-based assays to study pathways of programmed cell death and to evaluate potential anticancer activity. Researchers may also explore its utility as a protein degrader or molecular glue, given that related benzamide derivatives have been successfully developed as novel, non-phthalimide cereblon (CRBN) E3 ligase binders for use in PROTAC (Proteolysis-Targeting Chimera) design . Furthermore, its structure suggests potential for enzyme inhibition studies, particularly against targets like acetylcholinesterase (AChE) and carbonic anhydrases (CA), which are modulated by related sulfonamide and benzamide-containing molecules . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,6-dimethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-24-15-5-3-6-16(25-2)18(15)19(23)20-13-8-10-14(11-9-13)21-12-4-7-17(21)22/h3,5-6,8-11H,4,7,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTPEIYVZJWLCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=C(C=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzamide Core: The initial step involves the reaction of 2,6-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-(2-oxopyrrolidin-1-yl)aniline to yield the desired benzamide.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often incorporating continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2,6-dimethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Formation of 2,6-dimethoxybenzoic acid derivatives.

    Reduction: Formation of alcohol derivatives of the pyrrolidinone moiety.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

2,6-dimethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds, sourced from chemical databases and research catalogs , share structural motifs with 2,6-dimethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide.

Structural and Functional Group Analysis
Compound Name Key Functional Groups Structural Differences vs. Target Compound
This compound (Target) 2,6-Dimethoxy benzamide, 2-oxopyrrolidine Reference compound
N1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide Thiadiazole, trifluoromethyl Replaces pyrrolidinone with thiadiazole; adds CF₃
4-{3-[(4-Methoxyanilino)carbonyl]anilino}-4-oxobutanoic acid Carboxylic acid, 4-methoxyaniline Adds ionizable COOH; lacks pyrrolidinone
N-[(2,5-Dimethoxyphenyl)methyl]-2,3-dihydro-1H-inden-1-amine Indene, 2,5-dimethoxybenzyl Aliphatic amine replaces benzamide; indene scaffold

Key Observations :

  • Thiadiazole Derivative : The trifluoromethyl-thiadiazole group in N1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide enhances metabolic stability and lipophilicity (logP ~3.2 predicted) compared to the target compound (logP ~2.8) . However, it may reduce solubility in aqueous media.
  • Carboxylic Acid Derivative: The addition of a carboxylic acid group in 4-{3-[(4-methoxyanilino)carbonyl]anilino}-4-oxobutanoic acid improves solubility (predicted aqueous solubility >50 µg/mL) but limits blood-brain barrier penetration, making it less suitable for CNS targets .
Pharmacological and Physicochemical Data
Compound Name Molecular Weight (g/mol) logP (Predicted) Aqueous Solubility (Predicted) Therapeutic Area Hypotheses
Target Compound 356.4 2.8 ~20 µg/mL Neurological disorders, inflammation
N1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide 401.3 3.2 ~10 µg/mL Antimicrobial, oncology
4-{3-[(4-Methoxyanilino)carbonyl]anilino}-4-oxobutanoic acid 386.4 1.5 >50 µg/mL Inflammation, metabolic diseases

Research Findings :

  • The target compound’s pyrrolidinone moiety may enhance binding to GABA receptors or cyclooxygenase (COX) enzymes, as seen in pyrrolidinone-containing analgesics .
  • The thiadiazole derivative has demonstrated in vitro antibacterial activity (MIC = 8 µg/mL against S. aureus), attributed to the electron-withdrawing CF₃ group enhancing membrane penetration .

Biological Activity

2,6-Dimethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a synthetic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound's structure consists of a benzamide core with methoxy groups at the 2 and 6 positions and a pyrrolidinone moiety attached to the phenyl ring. This configuration enhances its chemical reactivity and interaction with biological targets, making it a candidate for various therapeutic applications.

Research indicates that the methoxy and pyrrolidinone groups significantly influence the compound's binding affinity and specificity towards biological targets. Interaction studies often employ molecular docking simulations and in vitro assays to elucidate these mechanisms. For instance, related compounds have demonstrated various biological activities, including anti-cancer properties and effects on enzymatic pathways.

Biological Activity Overview

Activity TypeDescriptionReference
Anticancer Exhibits potential cytotoxic effects against cancer cell lines.
Enzyme Inhibition May inhibit specific enzymes involved in metabolic pathways.
Skin Depigmentation Demonstrated ability to inhibit melanin production in vitro.

Case Studies

  • Cytotoxic Effects
    • In studies involving cancer cell lines like MCF-7 (breast cancer) and A549 (lung cancer), compounds structurally similar to this compound have shown significant cytotoxicity with IC50 values ranging from 0.12 to 2.78 µM, indicating strong potential for further development as anticancer agents .
  • Skin Depigmentation
    • A related compound, 2,6-dimethoxy-N-(4-methoxyphenyl)benzamide (DMPB), demonstrated notable depigmentation effects in UV-induced hyperpigmentation models in guinea pigs. It inhibited melanin production by approximately 30% at a concentration of 100 ppm without significant cytotoxicity . The mechanism involved the acceleration of dopachrome transformation into DHICA, highlighting the compound's potential in dermatological applications.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other benzamide derivatives:

Compound NameStructural FeaturesBiological Activity
2,6-DimethoxybenzamideLacks pyrrolidinone moietyLess versatile; moderate activity
N-[4-(2-Oxopyrrolidin-1-yl)phenyl]benzamideSimilar structure but without methoxy groupsAffects reactivity; lower binding affinity
3,4-Dimethoxy-N-[3-(2-Oxopyrrolidin-1-yl)phenyl]benzamideMethoxy groups at different positionsVaries in biological activity; potential for specific targeting

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